molecular formula C25H25ClF6N4O5 B2724257 5-chloro-7-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol;2,2,2-trifluoroacetic acid CAS No. 2444837-63-0

5-chloro-7-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol;2,2,2-trifluoroacetic acid

Cat. No.: B2724257
CAS No.: 2444837-63-0
M. Wt: 610.94
InChI Key: LTJCVYFLZPEFLV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-7-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol;2,2,2-trifluoroacetic acid involves multiple steps, including the formation of the core quinoline structure and subsequent functionalization to introduce the piperazine and pyridine moieties. The final step involves the addition of trifluoroacetic acid to form the ditrifluoroacetate salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-chloro-7-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms of the compound .

Scientific Research Applications

5-chloro-7-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol;2,2,2-trifluoroacetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of histone deacetylases and their role in gene expression.

    Biology: Employed in cell culture experiments to investigate the effects of histone deacetylase inhibition on cellular processes such as proliferation, differentiation, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for diseases such as cancer, where aberrant histone deacetylase activity is implicated.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting histone deacetylases

Mechanism of Action

5-chloro-7-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol;2,2,2-trifluoroacetic acid exerts its effects by inhibiting histone deacetylase 5 and histone deacetylase 9. These enzymes are involved in the removal of acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. By inhibiting these enzymes, this compound promotes a more relaxed chromatin structure, allowing for increased gene expression. This mechanism is particularly relevant in cancer research, where the reactivation of tumor suppressor genes can inhibit cancer cell growth .

Comparison with Similar Compounds

5-chloro-7-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol;2,2,2-trifluoroacetic acid is unique in its specific inhibition of histone deacetylase 5 and histone deacetylase 9, with relatively low half-maximal inhibitory concentrations. Similar compounds include:

These compounds share the common feature of histone deacetylase inhibition but differ in their selectivity, potency, and clinical applications.

Properties

IUPAC Name

5-chloro-7-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O.2C2HF3O2/c1-2-25-9-11-26(12-10-25)20(15-5-3-7-23-14-15)17-13-18(22)16-6-4-8-24-19(16)21(17)27;2*3-2(4,5)1(6)7/h3-8,13-14,20,27H,2,9-12H2,1H3;2*(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJCVYFLZPEFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CN=CC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClF6N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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